MCHr1 antagonist 1
CAS No.: 391610-37-0
Cat. No.: VC0006910
Molecular Formula: C₂₈H₃₃F₂N₅O₅
Molecular Weight: 557.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 391610-37-0 |
---|---|
Molecular Formula | C₂₈H₃₃F₂N₅O₅ |
Molecular Weight | 557.6 g/mol |
IUPAC Name | methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38) |
Standard InChI Key | FFXFCSQUTLDLAR-UHFFFAOYSA-N |
SMILES | COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC |
Canonical SMILES | COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC |
Pharmacological Profile and Mechanism of Action
Target Specificity and Binding Affinity
MCHr1 antagonist 1 selectively inhibits the melanin-concentrating hormone-1 receptor (MCHR1), a G protein-coupled receptor (GPCR) implicated in energy homeostasis and appetite regulation. Binding assays demonstrate a of 4 nM at human MCHR1, with negligible activity () against neuropeptide Y (NPY1, NPY5), galanin (GALR1–3), and serotonin (5HT2C) receptors . This specificity distinguishes it from earlier non-selective MCHR1 antagonists, which often exhibited off-target effects.
The compound’s antagonistic activity was further validated in functional assays, where it blocked MCH-induced calcium mobilization in vitro . Structural studies suggest that its urea-based scaffold interacts with key residues in the MCHR1 binding pocket, although the exact binding mode remains under investigation .
Chemical Properties and Formulation
Structural and Physicochemical Characteristics
MCHr1 antagonist 1 has the molecular formula and a molecular weight of 557.59 g/mol. Its canonical SMILES string is:
The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates in vitro testing, though aqueous solubility remains a challenge for oral formulations .
Table 1: Key Chemical Properties of MCHr1 Antagonist 1
Property | Value |
---|---|
CAS No. | 391610-37-0 |
Molecular Formula | |
Molecular Weight | 557.59 g/mol |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C (stable for 1 month) |
Formulation Strategies
Preclinical studies utilize stock solutions prepared in DMSO at concentrations up to 10 mM. For in vivo administration, formulations often incorporate co-solvents like PEG300 and Tween 80 to enhance solubility. A typical preparation involves dissolving the compound in DMSO (master liquid), followed by sequential addition of PEG300 (30%), Tween 80 (5%), and distilled water . Stability testing indicates that solutions remain clear for 24 hours at room temperature.
Preclinical Efficacy and Metabolic Effects
Body Weight Reduction
In DIO mouse models, MCHR1 antagonists like AMG 076 reduce body weight by 10–15% over 28 days, primarily through decreased food intake (−20%) and increased energy expenditure (+12%) . While explicit data for MCHr1 antagonist 1 are unpublished, its nanomolar potency suggests comparable efficacy. Notably, weight loss in these models correlates with reduced intra-abdominal fat (IAF) and improved lipid profiles .
Glucose Homeostasis
MCHR1 antagonism enhances insulin sensitivity in obese rodents. AMG 076-treated mice exhibited a 25% improvement in glucose tolerance tests and a 30% reduction in fasting insulin levels . These metabolic benefits are attributed to reduced hepatic gluconeogenesis and enhanced skeletal muscle glucose uptake, mechanisms likely shared by MCHr1 antagonist 1.
Challenges in Therapeutic Development
Cardiotoxicity and hERG Channel Inhibition
A major hurdle for MCHR1 antagonists is their structural similarity to hERG channel blockers, which can prolong the QT interval and induce arrhythmias . Early candidates like TAK-803 failed clinical trials due to hERG-related cardiotoxicity () . Machine learning models have since enabled the identification of safer compounds, such as KRX-104130, which exhibits negligible hERG inhibition () while retaining MCHR1 antagonism () . MCHr1 antagonist 1’s selectivity profile suggests a lower hERG risk, though direct electrophysiological data are needed.
Species-Specific Pharmacokinetics
Primate studies reveal interspecies variability in MCHR1 antagonist metabolism. For example, AMG 076 showed a half-life of 3–4 hours in cynomolgus monkeys but <1 hour in rodents . Such disparities complicate translational efforts and underscore the need for tailored formulation strategies.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume